molecular formula C20H18N2O2 B6084525 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one

3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No. B6084525
M. Wt: 318.4 g/mol
InChI Key: COMYCHOJHDNEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one, also known as ANI, is a synthetic compound that has gained attention in scientific research due to its potential as a neuroprotective agent. ANI is a member of the anthraquinone family and has been shown to have various physiological and biochemical effects.

Mechanism of Action

The mechanism of action of 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one is not fully understood, but it is thought to involve the inhibition of calcium influx into neurons and the modulation of glutamate receptors. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. This compound has also been shown to decrease the expression of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in neuroinflammation. Additionally, this compound has been shown to increase the expression of synaptic proteins, which are involved in the communication between neurons.

Advantages and Limitations for Lab Experiments

One advantage of 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders. This compound is also relatively stable and has a long half-life, allowing for sustained effects. However, this compound has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.

Future Directions

There are several future directions for 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one research. One area of interest is the potential use of this compound as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound may also have potential as a treatment for traumatic brain injury and stroke. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neuronal function.

Synthesis Methods

The synthesis of 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one involves the reaction of anthracene-9-carboxylic acid with hydroxylamine hydrochloride in the presence of triethylamine. The resulting product is then treated with 1-azepanamine to yield this compound. The yield of this compound is typically around 50%, and the compound can be purified using column chromatography.

Scientific Research Applications

3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one has been shown to have potential as a neuroprotective agent in various scientific research studies. It has been demonstrated to protect neurons from excitotoxicity and oxidative stress, both of which are implicated in various neurological disorders. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

properties

IUPAC Name

12-(azepan-1-yl)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-19-13-7-3-4-8-14(13)20-17-15(19)9-10-16(18(17)21-24-20)22-11-5-1-2-6-12-22/h3-4,7-10H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMYCHOJHDNEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=C3C4=C(C5=CC=CC=C5C3=O)ON=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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